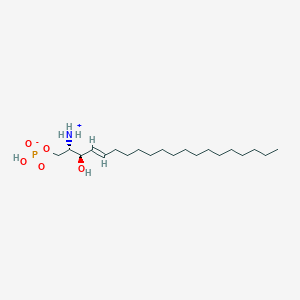

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate

Descripción general

Descripción

El 1-Fosfato de esfingosina (d20:1) es un esfingolípido zwitteriónico, que es un derivado fosforilado de la base de cadena larga C20 esfingosina. Desempeña un papel vital en varios procesos fisiológicos y celulares, incluida la aterosclerosis, la inflamación, la inmunidad, la tumorogénesis y la proliferación celular. El 1-Fosfato de esfingosina (d20:1) es particularmente significativo en el desarrollo del cerebro y el corazón de los mamíferos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1-Fosfato de esfingosina (d20:1) se puede sintetizar mediante la fosforilación de la base de cadena larga C20 esfingosina. El proceso implica el uso de agentes fosforilantes como el trifosfato de adenosina (ATP) en presencia de enzimas esfingosina cinasa . Las condiciones de reacción generalmente requieren un entorno controlado con configuraciones específicas de pH y temperatura para garantizar la estabilidad y la eficiencia de la reacción.

Métodos de producción industrial

La producción industrial de 1-Fosfato de esfingosina (d20:1) implica la síntesis a gran escala utilizando biorreactores. El proceso incluye el cultivo de células que expresan enzimas esfingosina cinasa, seguido de la extracción y purificación del compuesto. El uso de técnicas avanzadas de cromatografía asegura una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-Fosfato de esfingosina (d20:1) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en derivados reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado, pero generalmente requieren temperatura y pH controlados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de 1-Fosfato de esfingosina (d20:1), que tienen actividades biológicas y aplicaciones distintas .

Aplicaciones Científicas De Investigación

El 1-Fosfato de esfingosina (d20:1) tiene numerosas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El 1-Fosfato de esfingosina (d20:1) ejerce sus efectos actuando como un agonista parcial en el receptor 2 de 1-fosfato de esfingosina (S1P2). Tiene la capacidad de inhibir la inducción de la ciclooxigenasa 2 (COX2) mediada por 1-fosfato de esfingosina (d18:1). Esta modulación de las vías de señalización de S1P influye en varios procesos celulares, incluida la inflamación y la tumorogénesis .

Comparación Con Compuestos Similares

Compuestos similares

1-Fosfato de esfingosina (d181): Un esfingolípido bien estudiado con una longitud de base de cadena larga de 18 carbonos, involucrado en procesos fisiológicos similares.

1-Fosfato de esfingosina (d161): Otro esfingolípido con una longitud de base de cadena larga de 16 carbonos, conocido por su papel en la señalización celular.

Singularidad

El 1-Fosfato de esfingosina (d20:1) es único debido a su longitud de base de cadena larga de 20 carbonos, que le permite actuar como un modulador endógeno de la señalización de 1-fosfato de esfingosina. Su agonismo parcial en el receptor S1P2 y su capacidad para inhibir la inducción de COX2 lo hacen distinto de otros esfingolípidos .

Actividad Biológica

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate, commonly referred to as sphingosine-1-phosphate (d20:1), is a zwitterionic sphingolipid derivative that plays a crucial role in various biological processes. This compound is notable for its involvement in cell signaling pathways that regulate immunity, inflammation, and tumorigenesis.

| Property | Value |

|---|---|

| Molecular Formula | C20H42NO5P |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 799812-75-2 |

| IUPAC Name | [(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate |

| InChI Key | InChI=1S/C20H42NO5P |

Sphingosine-1-phosphate (d20:1) primarily functions as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). Its biological activity includes:

- Inhibition of COX-2 Expression : Sphingosine-1-phosphate (d20:1) has been shown to inhibit the induction of cyclooxygenase 2 (COX-2) mediated by sphingosine-1-phosphate (d18:1), suggesting a regulatory role in inflammatory responses.

- Cell Proliferation and Migration : The compound influences cellular processes such as proliferation and migration, which are critical in wound healing and tissue repair .

Role in Inflammation and Immunity

Research indicates that sphingosine-1-phosphate (d20:1) is involved in modulating immune responses. It has been shown to:

- Enhance T Cell Migration : By acting on S1P receptors, it promotes the migration of T cells from lymphoid organs into circulation, thus playing a vital role in adaptive immunity .

Tumorigenesis

The compound's influence extends to cancer biology:

- Tumor Growth Regulation : Sphingosine-1-phosphate (d20:1) may influence tumor growth by modulating the tumor microenvironment and affecting angiogenesis .

Case Study 1: Sphingosine-1-phosphate in Cancer Therapy

A study demonstrated that targeting sphingosine-1-phosphate signaling pathways could enhance the efficacy of chemotherapeutic agents in certain cancers. By inhibiting S1P receptors, researchers observed reduced tumor growth and improved survival rates in animal models .

Case Study 2: Role in Cardiovascular Health

Research has shown that sphingosine-1-phosphate (d20:1) plays a protective role in cardiovascular health by promoting endothelial cell survival and function. This suggests its potential therapeutic application in cardiovascular diseases characterized by endothelial dysfunction .

Propiedades

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWWSOTAGQJFW-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677069 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799812-75-2 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?

A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []

Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?

A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.